![molecular formula C10H8N4OS B3020139 Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide CAS No. 181486-64-6](/img/structure/B3020139.png)

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

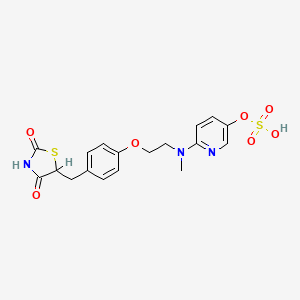

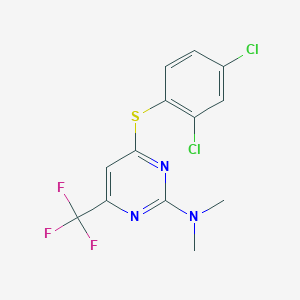

Imidazo[2,1-b][1,3]benzothiazole derivatives are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . They have been studied for their potential as radiosensitizers and anticarcinogenic compounds . The activity of these compounds has been determined against human liver cancer Hep G2 cell line, two parental melanoma cell lines .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific example of synthesis involved a three-step process .Molecular Structure Analysis

The synthesized derivatives of Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The transformation of 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole scaffolds under mild transition-metal-free conditions provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives can be characterized by their melting points, FT-IR, 1H NMR, 13C NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

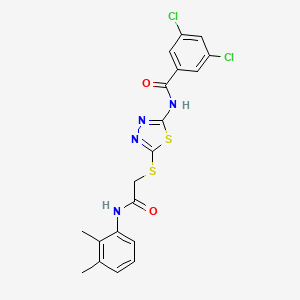

Antimycobacterial Agents

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives have been found to be important in the search for new antimycobacterial agents . These compounds have been designed, synthesized, and evaluated for their in vitro antitubercular activity . For instance, the derivative IT10, carrying a 4-nitro phenyl moiety, displayed significant activity against Mycobacterium tuberculosis .

Anticancer Agents

Certain derivatives of Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide have been reported to have powerful anticancer properties . For example, a series of indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and tested for their in vitro anticancer activity .

Non-sedative Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles, a related class of compounds, have been reported to serve as potent non-sedative anxiolytics .

PET Imaging Probes

These compounds have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .

Kinase Inhibitors

Benzo[d]imidazo[2,1-b]thiazoles have been used as kinase inhibitors , which can be useful in various therapeutic applications.

Antimicrobial Agents

These compounds have also been reported to have antimicrobial properties , making them potentially useful in the treatment of various infections.

Mecanismo De Acción

Target of Action

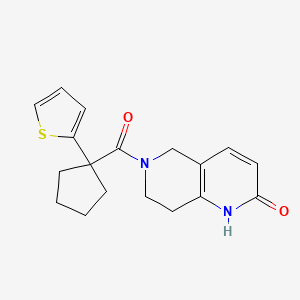

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives have been found to exhibit significant activity against various targets. They have been reported to act as effective radiosensitizers and anticarcinogenic compounds . The primary targets of these compounds include human liver cancer Hep G2 cell line and two parental melanoma cell lines . They also show considerable in vitro anticancer activity against these cell lines .

Mode of Action

The mode of action of these compounds involves a series of biochemical reactions. They help to sensitize the tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to cell death . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation .

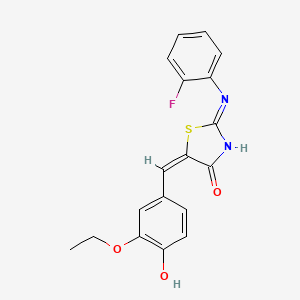

Biochemical Pathways

The biochemical pathways affected by these compounds involve the signal transduction pathway of the epidermal growth factor receptor (EGFR) . They also impact the genetic changes in cancer cells triggered by high energy ionizing radiation .

Pharmacokinetics

The related compounds have been designed and synthesized with in silico admet prediction . This suggests that the compound’s ADME properties and their impact on bioavailability have been considered during the design and synthesis process.

Result of Action

The result of the action of these compounds is the induction of cell death in cancer cells . They exhibit considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines . The compounds have been found to be more potent when combined with radiation .

Action Environment

The action environment of these compounds involves the cellular environment of cancer cells. The effectiveness of these compounds can be influenced by various factors such as the hypoxic nature of cancer cells . To overcome this, radiosensitization of tumor cells is done by using these compounds .

Propiedades

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c11-13-9(15)6-5-14-7-3-1-2-4-8(7)16-10(14)12-6/h1-5H,11H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJGRLRLAVEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)